molecular formula C12H13BrN2O3 B597144 tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 1260888-89-8

tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B597144
CAS No.: 1260888-89-8
M. Wt: 313.151
InChI Key: PVKQVQPENMQLCU-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a keto group on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable indazole precursor, followed by esterification and oxidation reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted indazole derivatives.

    Oxidation and Reduction Reactions: Hydroxy-indazole derivatives or oxidized indazole compounds.

    Coupling Reactions: Biaryl or diaryl indazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The pathways involved may include inhibition of kinase enzymes, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

  • tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 6-bromo-3-oxo-2H-indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-6-7(13)4-5-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQVQPENMQLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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